2,2'-Sulfanediylbis(5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3,4-dicarbonitrile)
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Overview
Description
2,2’-Sulfanediylbis(5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3,4-dicarbonitrile) is a complex organic compound featuring a unique structure with multiple fused rings and nitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Sulfanediylbis(5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3,4-dicarbonitrile) typically involves multicomponent reactions. One common method is the Hantzsch-like synthesis, which involves the reaction of bis(6-aminopyrimidin-4-ones) with dimedone and an appropriate aromatic aldehyde . This reaction is carried out under specific conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve the optimization of the Hantzsch-like synthesis for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2,2’-Sulfanediylbis(5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3,4-dicarbonitrile) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated compounds and nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines.
Scientific Research Applications
2,2’-Sulfanediylbis(5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3,4-dicarbonitrile) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2,2’-Sulfanediylbis(5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3,4-dicarbonitrile) involves its interaction with molecular targets and pathways within biological systems. This compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Bis(sulfanediyl)bis(tetrahydropyrimido[4,5-b]quinoline-4,6-diones): These compounds share a similar core structure and are synthesized using related methods.
2,2’-Sulfanediylbis(benzene-1,4-diyloxy)diethanol: Another compound with a sulfanediyl linkage, used in different applications.
Uniqueness
2,2’-Sulfanediylbis(5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3,4-dicarbonitrile) is unique due to its specific ring structure and the presence of nitrile groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C26H24N6S |
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Molecular Weight |
452.6 g/mol |
IUPAC Name |
2-[(3,4-dicyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3,4-dicarbonitrile |
InChI |
InChI=1S/C26H24N6S/c27-13-19-17-9-5-1-3-7-11-23(17)31-25(21(19)15-29)33-26-22(16-30)20(14-28)18-10-6-2-4-8-12-24(18)32-26/h1-12H2 |
InChI Key |
MPKJMARMYNIPCT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC2=C(CC1)C(=C(C(=N2)SC3=NC4=C(CCCCCC4)C(=C3C#N)C#N)C#N)C#N |
Origin of Product |
United States |
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